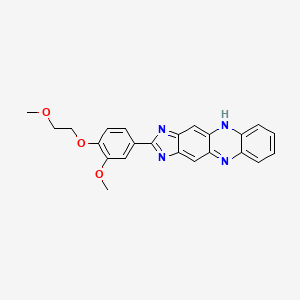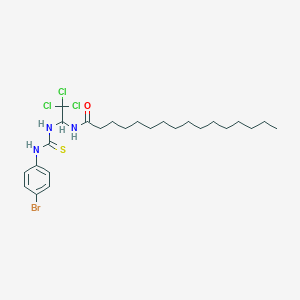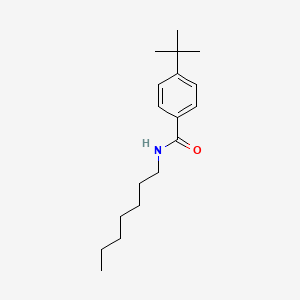![molecular formula C16H8Cl2N2OS B11985737 (2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985737.png)
(2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions, fused with a benzoimidazothiazolone core. Its distinct structure makes it a subject of interest in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiazole derivative under acidic or basic conditions to form the benzoimidazothiazolone core.
Final Product Formation: The final step involves purification and crystallization to obtain the pure 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Application in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with variations in the benzylidene group.
Benzoimidazothiazolone analogs: Compounds with modifications in the benzoimidazothiazolone core.
Uniqueness
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE is unique due to its specific substitution pattern and the combination of benzylidene and benzoimidazothiazolone moieties
Properties
Molecular Formula |
C16H8Cl2N2OS |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(11(18)8-10)7-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-7+ |
InChI Key |
VVFZQPPWRYCMBO-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11985654.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11985658.png)

![N'-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11985662.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985674.png)


![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11985705.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11985707.png)


![N-(4-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11985742.png)
